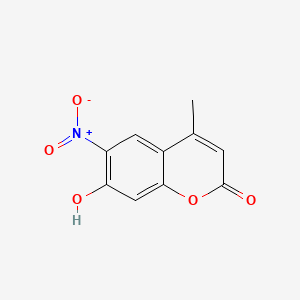

7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one

Vue d'ensemble

Description

7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Méthodes De Préparation

The synthesis of 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds under basic conditions . Industrial production methods often utilize green chemistry principles, such as using environmentally friendly solvents and catalysts .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinones, which are important intermediates in organic synthesis . Reduction reactions can convert it into dihydro derivatives, enhancing its biological activity . Substitution reactions, such as halogenation or nitration, can introduce different functional groups, leading to the formation of novel derivatives with unique properties .

Applications De Recherche Scientifique

Fluorescent Probes

One of the prominent applications of 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one is as a fluorescent probe for detecting metal ions and studying molecular interactions. Its fluorescence behavior allows for sensitive detection in various environments, making it useful in biochemical assays and environmental monitoring .

Table 1: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | High |

| Metal Ion Detection Range | Various (e.g., Cu²⁺, Zn²⁺) |

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects. Notably, it has shown significant anti-inflammatory activity in various studies. For instance, derivatives synthesized from this compound exhibited superior anti-inflammatory effects compared to traditional drugs like indomethacin .

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of several derivatives of this compound, specific formulations demonstrated up to 44% inhibition of edema in rat models, surpassing the efficacy of established anti-inflammatory medications .

Anticancer Research

Recent studies have explored the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation .

Table 2: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 6-Acetyl Derivative | A549 | 0.12 |

| Piperazine Derivative | HeLa | 0.024 |

| Coumarin Derivative | A2780 | 0.036 |

Enzyme Inhibition Studies

This compound has also been studied for its ability to inhibit specific enzymes such as carbonic anhydrases (CAs). Certain derivatives have shown high affinity towards hCA IX and hCA XII, which are implicated in tumor progression and metastasis .

Table 3: Enzyme Inhibition

| Enzyme Target | Compound Tested | Ki (nM) |

|---|---|---|

| hCA IX | Novel Derivative | Low nM |

| hCA XII | Another Derivative | Low nM |

Mécanisme D'action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes, inhibiting their activity and leading to therapeutic effects . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparaison Avec Des Composés Similaires

Compared to other coumarin derivatives, 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include 7-hydroxy-4-methylcoumarin, 7-hydroxy-4-propylcoumarin, and 7-hydroxy-4-phenylcoumarin . These compounds share the coumarin core structure but differ in their substituents, leading to variations in their reactivity and applications .

Activité Biologique

7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one, a derivative of the coumarin family, has garnered significant attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a hydroxyl group at the 7-position, a methyl group at the 4-position, and a nitro group at the 6-position of the chromenone ring. Its molecular formula is . The synthesis typically involves a multi-step process starting from resorcinol and ethyl acetoacetate through the Pechmann reaction, followed by nitration to introduce the nitro group .

The biological effects of this compound are primarily mediated through:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

- Antioxidant Activity : It exhibits significant antioxidant properties that protect cells from oxidative stress, which is crucial in various disease contexts .

- Receptor Binding : Interaction with specific receptors alters cellular signaling pathways associated with inflammation and oxidative stress.

Anti-inflammatory Properties

Research indicates that derivatives of this compound can significantly reduce inflammation in animal models. For example, studies employing carrageenan-induced paw edema in rats demonstrated that this compound effectively decreased edema volume, suggesting its potential therapeutic application in treating inflammatory diseases .

Antioxidant Effects

The compound's antioxidant capacity has been evaluated using various assays. It has shown to scavenge free radicals effectively, thereby mitigating oxidative damage in cellular models. This activity is particularly relevant for conditions associated with oxidative stress, including neurodegenerative diseases and cancer .

Comparative Analysis with Similar Compounds

The unique positioning of functional groups in this compound enhances its biological activity compared to other coumarin derivatives. Below is a comparative table highlighting structural features and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Strong antioxidant properties |

| 8-Nitro-7-hydroxycoumarin | Nitro group at position 8 | Enhanced cytotoxicity against cancer cells |

| 6-Hydroxy-4-methylcoumarin | Hydroxyl group at position 6 | Known for antimicrobial activity |

| This compound | Hydroxyl (7), Methyl (4), Nitro (6) | Notable anti-inflammatory and antioxidant effects |

Case Studies and Research Findings

- Anti-inflammatory Screening : A study assessed the anti-inflammatory effects of various coumarin derivatives, including this compound. Results indicated a significant reduction in paw edema in treated rats compared to controls .

- Molecular Modeling Studies : Computational studies have suggested that this compound can effectively bind to COX enzymes, providing insights into its mechanism of action and potential as a lead compound for drug development targeting inflammatory pathways .

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in cell cultures exposed to harmful agents, highlighting its protective role against cellular damage .

Propriétés

IUPAC Name |

7-hydroxy-4-methyl-6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-2-10(13)16-9-4-8(12)7(11(14)15)3-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLGBPYLXGFDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172518 | |

| Record name | 7-Hydroxy-6-(hydroxy(oxido)amino)-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-68-4 | |

| Record name | 7-Hydroxy-4-methyl-6-nitrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC382377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-6-(hydroxy(oxido)amino)-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-4-METHYL-6-NITROCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X45RKB36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.